molecular formula C23H21N5O5 B3208092 N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049313-70-3

N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B3208092
CAS No.: 1049313-70-3
M. Wt: 447.4 g/mol
InChI Key: VETNLCXKZUOBQK-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound characterized by the presence of benzodioxole and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling with piperazine-1-carboxamide under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)methyl-3-(2-methylpropanamido)benzamide
  • N-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide stands out due to its unique combination of benzodioxole and pyridazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c29-23(24-16-2-5-19-21(12-16)33-14-31-19)28-9-7-27(8-10-28)22-6-3-17(25-26-22)15-1-4-18-20(11-15)32-13-30-18/h1-6,11-12H,7-10,13-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETNLCXKZUOBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide
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N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide
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N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 4
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N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide

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